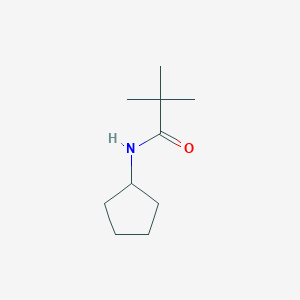
N-cyclopentyl-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2,2-dimethylpropanamide” is a chemical compound with the molecular formula C10H19NO. It has a molecular weight of 169.264 Da . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl group attached to a 2,2-dimethylpropanamide group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Mecanismo De Acción
N-cyclopentyl-2,2-dimethylpropanamide binds to the GPR40 receptor and activates the downstream signaling pathway, leading to the release of insulin. This compound has been shown to increase intracellular calcium levels and activate protein kinase C, which are key signaling molecules involved in insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. In addition, this compound has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes. This compound has also been shown to enhance lipid metabolism and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2,2-dimethylpropanamide is a potent and selective agonist for the GPR40 receptor, making it a valuable tool for studying the role of GPR40 in insulin secretion and glucose metabolism. This compound is also stable and easy to handle, making it a popular choice for in vitro and in vivo experiments. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for N-cyclopentyl-2,2-dimethylpropanamide research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of GPR40 in other metabolic pathways, such as lipid metabolism and inflammation. Finally, this compound could be used as a tool for identifying novel therapeutic targets for the treatment of type 2 diabetes and other metabolic disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research as a potent and selective agonist for the GPR40 receptor. This compound has been shown to enhance glucose-stimulated insulin secretion, improve glucose tolerance, and reduce inflammation. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for this compound research.
Métodos De Síntesis
N-cyclopentyl-2,2-dimethylpropanamide can be synthesized by reacting cyclopentanone with 2,2-dimethylpropanoyl chloride in the presence of a base. The reaction is carried out at room temperature and the yield of this compound is high. This method is simple and efficient, making it a popular choice for synthesizing this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,2-dimethylpropanamide has been extensively used in scientific research as a potent and selective agonist for the G protein-coupled receptor GPR40. GPR40 is a receptor that is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. This compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, making it a promising therapeutic target for the treatment of type 2 diabetes.
Safety and Hazards
The safety data sheet for a similar compound, “N-cyclopropyl-2,2-dimethylpropanamide”, indicates that it is a hazardous substance. It is harmful if swallowed and causes skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
Propiedades
IUPAC Name |
N-cyclopentyl-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)9(12)11-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIPKTVRHJFLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
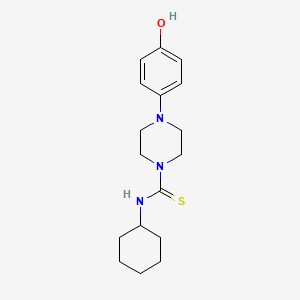

![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![3-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B6075283.png)
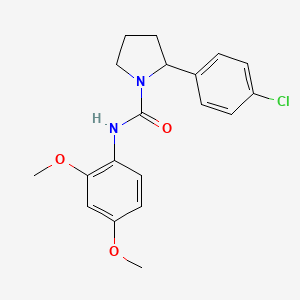
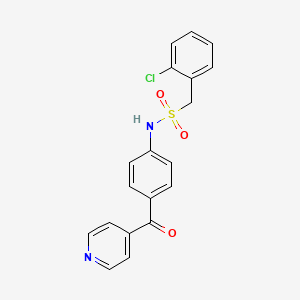
![2-{4-[(3,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B6075292.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
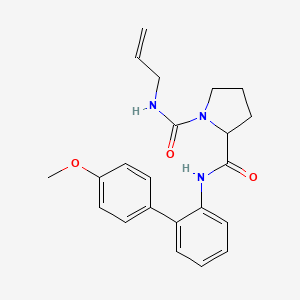

![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)
![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)
